molecular formula C6H6F3NO2 B11767560 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one CAS No. 705-20-4

4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one

Cat. No.: B11767560
CAS No.: 705-20-4
M. Wt: 181.11 g/mol
InChI Key: OETMGYPHPKAXTH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of trifluoromethyl and dimethyl groups in this compound can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a trifluoromethyl ketone with an amide or nitrile in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-5-carboxylic acid derivatives, while substitution reactions could introduce various functional groups into the oxazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potentially useful in drug discovery and development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-(trifluoromethyl)thiazol-5(4H)-one: Similar structure but contains sulfur instead of oxygen.

    4,4-Dimethyl-2-(trifluoromethyl)imidazol-5(4H)-one: Contains an additional nitrogen atom in the ring.

Uniqueness

4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one is unique due to the presence of both trifluoromethyl and dimethyl groups, which can significantly influence its chemical properties and reactivity compared to other oxazole derivatives.

Properties

CAS No.

705-20-4

Molecular Formula

C6H6F3NO2

Molecular Weight

181.11 g/mol

IUPAC Name

4,4-dimethyl-2-(trifluoromethyl)-1,3-oxazol-5-one

InChI

InChI=1S/C6H6F3NO2/c1-5(2)4(11)12-3(10-5)6(7,8)9/h1-2H3

InChI Key

OETMGYPHPKAXTH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C(F)(F)F)C

Origin of Product

United States

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